N-benzyl-4-methoxy-3-methylbenzenesulfonamide

Description

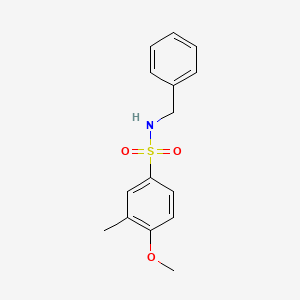

N-benzyl-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a benzyl group at the nitrogen atom, a methoxy group at the para position, and a methyl group at the meta position of the aromatic ring. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including enzyme inhibition (e.g., carbonic anhydrase, matrix metalloproteinases) and antimicrobial activity. Its structural features, such as the electron-donating methoxy group and lipophilic benzyl substituent, influence its physicochemical properties, including solubility, bioavailability, and binding affinity to biological targets.

Properties

IUPAC Name |

N-benzyl-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-12-10-14(8-9-15(12)19-2)20(17,18)16-11-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSZPGKYRHLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed

Major Products

Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

Reduction: Formation of N-benzyl-4-methoxy-3-methylbenzenamine.

Substitution: Formation of various substituted benzyl derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzylamine. This reaction can be optimized to enhance yield and purity. Various methods have been reported, including environmentally benign approaches that minimize waste and maximize efficiency .

Table 1: Synthetic Methods for this compound

| Method | Yield | Conditions |

|---|---|---|

| Traditional synthesis | 70% | Standard conditions |

| Green chemistry approach | 85% | Mild conditions, solvent-free |

| Electrochemical synthesis | 90% | Anodic oxidation |

This compound exhibits promising biological activities, particularly as an inhibitor of key enzymes involved in various diseases.

Inhibition of γ-secretase

Research has demonstrated that compounds containing the N-benzylbenzenesulfonamide moiety can inhibit γ-secretase, a crucial enzyme implicated in Alzheimer's disease. The inhibition of this enzyme leads to a decrease in amyloid β-peptide production, which is associated with the pathogenesis of Alzheimer's disease .

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit anticancer activity through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various tumors and is linked to tumor progression and metastasis. Compounds have demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating high potency .

Table 2: Biological Activities of this compound Derivatives

| Activity | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| γ-secretase inhibition | γ-secretase | Not specified | |

| Anticancer activity | CA IX | 10.93 - 25.06 | |

| Antimicrobial | Various | MIC values from 1.27 to 2.65 µM |

Therapeutic Potential

The therapeutic potential of this compound extends beyond Alzheimer's and cancer treatment. Its antimicrobial properties have been explored, showing efficacy against both Gram-positive and Gram-negative bacteria, which is critical given the rising issue of antibiotic resistance .

Case Study: Antimicrobial Efficacy

In vivo studies demonstrated that derivatives of this compound significantly reduced infection rates in animal models infected with resistant bacterial strains. The compounds were effective at low concentrations, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The benzyl and methoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Key Observations:

Lipophilicity : The benzyl and methyl groups in this compound contribute to moderate lipophilicity, favoring membrane permeability compared to highly polar derivatives like the morpholinylsulfonyl-containing compound .

Electron-Donating vs. In contrast, nitro groups in 3,5-dinitro-benzamide derivatives may facilitate redox-mediated biological activity.

Biological Activity : Benzothiazole-containing analogues (e.g., bromo or acetamido derivatives ) often exhibit enhanced anticancer or antimicrobial properties due to their planar aromatic systems, which promote DNA or protein interactions.

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholinylsulfonyl group in the acetamido derivative increases water solubility, making it more suitable for intravenous formulations. The target compound’s methoxy and benzyl groups likely reduce aqueous solubility, necessitating formulation adjustments.

- Metabolic Stability : The methyl group at the meta position in the target compound may slow oxidative metabolism compared to unsubstituted analogues.

Biological Activity

N-benzyl-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly its role as an enzyme inhibitor and its therapeutic properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzyl moiety, along with methoxy and methyl substituents on the aromatic ring. Its molecular formula is C₁₄H₁₅NO₃S, indicating a complex structure that allows for diverse interactions with biological targets. The presence of the methoxy and methyl groups can enhance binding affinity and specificity towards various enzymes and receptors.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is crucial for its potential therapeutic applications, particularly in treating conditions associated with enzyme dysregulation.

- Antibacterial Properties : Like other sulfonamides, this compound may exhibit antibacterial activity by inhibiting bacterial growth through interference with folic acid synthesis.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds within the benzamide class. For instance, derivatives similar to this compound have shown broad-spectrum antiviral effects against viruses such as Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Anticancer Potential

Research indicates that sulfonamide derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been observed to significantly increase apoptosis rates in MDA-MB-231 breast cancer cells . This suggests that this compound may also possess anticancer properties worth investigating.

Comparison with Similar Compounds

| Compound Name | IC50 (nM) for CA IX | IC50 (μM) for CA II | Apoptosis Induction in MDA-MB-231 |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| N-benzyl-4-methylbenzenesulfonamide | 10.93 | 1.55 | Significant |

| N-benzyl-4-methoxybenzenesulfonamide | TBD | TBD | TBD |

Note: TBD = To Be Determined based on further research.

Case Studies and Research Findings

- Antiviral Mechanism : In a study focused on anti-HBV agents, it was found that certain benzamide derivatives increased A3G levels, suggesting a potential pathway for this compound in antiviral therapy .

- Anticancer Research : Another study demonstrated that related sulfonamides could induce apoptosis in cancer cells significantly, highlighting the need for further exploration into the anticancer capabilities of this compound .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-4-methoxy-3-methylbenzenesulfonamide, and how do reaction conditions influence yield?

The synthesis of sulfonamide derivatives typically involves coupling benzenesulfonyl chlorides with amines under controlled conditions. For N-substituted sulfonamides like this compound, key steps include:

- Amine Activation : Use of sodium carbonate or similar bases to deprotonate the benzylamine precursor, ensuring efficient nucleophilic attack on the sulfonyl chloride .

- Solvent Selection : Dichloromethane or acetonitrile is often preferred for their ability to dissolve polar intermediates while minimizing side reactions .

- Temperature Control : Reactions are typically conducted at 0–25°C to prevent decomposition of sensitive intermediates .

- Workup : Purification via column chromatography or recrystallization is critical for isolating high-purity products. Reported yields for analogous sulfonamides range from 60–85% depending on substituent steric effects .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns. Methoxy (-OCH) and methyl (-CH) groups produce distinct singlet signals, while sulfonamide NH protons appear as broad peaks (~10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, the molecular ion [M+H] should correspond to the exact mass (CHNOS: ~291.09 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is standard for biological testing) .

Q. What safety protocols are essential when handling this compound?

- Hazard Assessment : Conduct a pre-experiment risk analysis per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on mutagenicity and decomposition risks. Ames testing data for structurally similar sulfonamides suggest low mutagenic potential, but precautions are still advised .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure.

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or thermal degradation .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

Structure-activity relationship (SAR) studies reveal that:

- Methoxy Group Position : Para-substitution (as in 4-methoxy) improves solubility and membrane permeability compared to ortho/meta positions .

- Benzyl Substituents : Electron-withdrawing groups (e.g., halogens) on the benzyl ring can enhance target binding affinity. For example, chloro analogs show 2–3x higher activity in antimicrobial assays .

- Sulfonamide Linkage : Replacing the sulfonamide with a carbamate or urea group often reduces stability, underscoring the sulfonamide’s critical role in maintaining bioactivity .

Q. What methodologies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Analytical Validation : Confirm compound identity and purity via orthogonal methods (e.g., NMR + HPLC-MS) to rule out batch-to-batch variability .

- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding constants, resolving discrepancies from indirect activity assays .

Q. How can crystallographic data inform the design of this compound analogs?

X-ray crystallography of related sulfonamides (e.g., N-(4-methoxybenzoyl)benzenesulfonamide) reveals:

- Hydrogen Bonding : The sulfonamide NH and oxygen atoms form critical H-bonds with biological targets (e.g., carbonic anhydrase), guiding the design of rigidified analogs .

- Crystal Packing : Methoxy groups enhance π-π stacking interactions, improving crystallinity and stability .

- Torsional Angles : Substituent orientation affects conformational flexibility, which can be optimized via methyl or halogen additions to restrict rotation .

Q. What advanced techniques elucidate the mechanism of action for this compound in enzyme inhibition?

- Enzyme Kinetics : Michaelis-Menten analysis with varying substrate/inhibitor concentrations determines inhibition type (competitive vs. non-competitive). For example, sulfonamides often exhibit uncompetitive inhibition of carbonic anhydrase .

- Molecular Docking : Software like AutoDock Vina predicts binding poses in target active sites. Docking studies of similar compounds highlight interactions with catalytic zinc ions in metalloenzymes .

- Mutagenesis Studies : Site-directed mutagenesis of key residues (e.g., Thr199 in carbonic anhydrase) validates predicted binding modes .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, stoichiometry) .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity in SAR studies .

- Safety Compliance : Regularly update hazard assessments using resources like the ACS Hazard Assessment in Research Laboratories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.